![molecular formula C14H18BrNO2S B13901782 7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one](/img/structure/B13901782.png)
7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one is a heterocyclic compound that belongs to the benzothiazepine family. This compound is characterized by its unique structure, which includes a bromine atom, a butyl group, and a methoxy group attached to a benzothiazepine core. Benzothiazepines are known for their diverse biological activities and are used in various pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one typically involves multiple steps, including hydrolysis, substitution, condensation, bromination, and aromatic amidation. For instance, one method involves the use of 6-methoxybenzo[d]thiazol-2-amine and 2-(bromomethyl)-2-butylhexanoic acid as key starting materials. The reaction conditions often include microwave irradiation to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups like amines or ethers.
Scientific Research Applications
While the exact compound "7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one" is not extensively documented across the provided search results, related compounds and similar structures offer insights into potential applications.
Information on Related Compounds and Applications
- Benzothiazepine Derivatives: A search result mentions a related compound, 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H), which was synthesized from 3,3-dibutyl-2,3-dihydro-8-methoxybenzo[b][1,4]thiazepin-4(5H)-one . Benzothiazepine derivatives can provide high affinity ligands for more than one type of receptor and are used to treat schizophrenia and also find applications as neuroleptics, antidepressants, and antihistaminics .
- Quinazoline Derivatives: Research has shown that quinazoline derivatives, which share a similar bicyclic structure, have diverse biological activities . These include anti-tumor, anti-convulsant, anti-inflammatory, anti-diabetic, and sirtuin modulating properties . For example, some quinazoline derivatives have demonstrated potent anticancer activity against breast cancer cell lines and have been used as inhibitors of vascular endothelial cell growth . Additionally, some have shown high alpha-amylase and alpha-glucosidase inhibitory activity, indicating potential as antidiabetic agents .
- Chalcones: Chalcones, which are structurally different but also feature aromatic rings with substituent groups, have shown potential health benefits, particularly antimicrobial activity . Certain chalcones exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria .
Potential Applications Based on Structural Similarities
Given the information on related compounds, "this compound" may have the following potential applications:
- Pharmaceutical Research: As a benzothiazepine derivative, it could be investigated for neurological applications, potentially as a ligand for receptors involved in schizophrenia, depression, or histamine activity .
- Antimicrobial Agent: The presence of a bromine substituent, along with the core structure, might lend itself to antimicrobial properties, similar to some chalcones .
- Anti-inflammatory Agent: Similar to quinazoline derivatives, the compound could be explored for anti-inflammatory activity .
Further Research
To fully determine the applications of "this compound," further research would be needed, including:
- Synthesis and Characterization: Synthesize the compound and confirm its structure through spectroscopic methods.
- Biological Activity Screening: Evaluate its activity against a range of biological targets, including receptors, enzymes, and cell lines.
- Structure-Activity Relationship Studies: Synthesize and test a series of analogs to identify structural features that contribute to activity.
- In vivo Studies: If promising in vitro activity is observed, conduct in vivo studies to evaluate efficacy and safety.
Mechanism of Action
The mechanism of action of 7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
7,8-Dibromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one:
Uniqueness
7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one is a member of the benzothiazepine class of compounds, known for their diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the treatment of psychiatric disorders and metabolic conditions. This article reviews its biological activity, synthesizing findings from various studies and research.
Chemical Structure and Properties
The molecular formula of this compound is C18H26BrNO2S with a molecular weight of approximately 400.4 g/mol. The compound features a bicyclic structure comprising a seven-membered ring fused to an aromatic ring, with two heteroatoms contributing to its reactivity and biological activity .
Benzothiazepines are known to interact with various neurotransmitter systems, including dopamine and serotonin receptors. The specific mechanism of action for this compound involves:
- Dopamine Receptor Modulation : This compound has been shown to exhibit affinity for dopamine receptors, which is significant in the context of treating schizophrenia and other neuropsychiatric disorders .
- Antidepressant Activity : Research indicates that derivatives of benzothiazepines can exhibit antidepressant-like effects, potentially through modulation of serotonin pathways .
- Antihistaminic Effects : The compound also shows promise as an antihistaminic agent, which may be useful in treating allergic reactions .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of benzothiazepine derivatives:
- Schizophrenia Treatment : A study demonstrated that compounds similar to 7-Bromo derivatives effectively reduced psychotic symptoms in animal models, suggesting a strong potential for clinical application in schizophrenia management .
- Metabolic Disorders : Research has indicated that benzothiazepines can influence lipid metabolism positively. For instance, the inhibition of IBAT has been linked to reduced cholesterol levels in preclinical models .
- Antidepressant Effects : In a controlled trial involving animal models, benzothiazepine derivatives showed significant antidepressant-like behavior compared to control groups .
Properties
Molecular Formula |
C14H18BrNO2S |
---|---|
Molecular Weight |
344.27 g/mol |
IUPAC Name |
7-bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C14H18BrNO2S/c1-3-4-5-9-8-19-13-7-12(18-2)10(15)6-11(13)16-14(9)17/h6-7,9H,3-5,8H2,1-2H3,(H,16,17) |
InChI Key |
DQPMIHIOHIYSEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CSC2=CC(=C(C=C2NC1=O)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.